Corialin B

Description

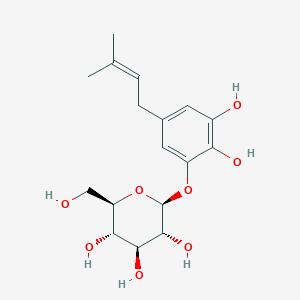

Structure

3D Structure

Properties

Molecular Formula |

C17H24O8 |

|---|---|

Molecular Weight |

356.4 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[2,3-dihydroxy-5-(3-methylbut-2-enyl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C17H24O8/c1-8(2)3-4-9-5-10(19)13(20)11(6-9)24-17-16(23)15(22)14(21)12(7-18)25-17/h3,5-6,12,14-23H,4,7H2,1-2H3/t12-,14-,15+,16-,17-/m1/s1 |

InChI Key |

FIMKHSBSARDIIL-USACIQFYSA-N |

Isomeric SMILES |

CC(=CCC1=CC(=C(C(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)C |

Canonical SMILES |

CC(=CCC1=CC(=C(C(=C1)OC2C(C(C(C(O2)CO)O)O)O)O)O)C |

Origin of Product |

United States |

Natural Product Sourcing and Isolation Strategies for Corialin B

Botanical and Microbial Origin Identification

Identifying the specific organism that produces a natural compound is the crucial first step in its study and potential utilization. This involves botanical classification and, in some cases, the examination of associated microbial communities.

Identification of Coriaria nepalensis as a Source Organism

Research has identified the plant Coriaria nepalensis Wall. as a source of Corialin B. researchgate.netccspublishing.org.cn Coriaria nepalensis is a shrub belonging to the Coriariaceae family. mdpi.com Studies have reported the isolation of this compound, alongside Corialin A, from this plant. researchgate.netccspublishing.org.cn The plant is native to regions including the Himalayas and southwestern China, where it has traditional medicinal uses. nih.govmdpi.com Various parts of the plant, including the leaves, stems, and root bark, have been investigated for their chemical constituents. researchgate.netnih.govmdpi.comx-mol.net

Advanced Chromatographic and Extraction Techniques for Isolation

The isolation of natural compounds like this compound from complex plant matrices requires sophisticated extraction and chromatographic techniques. These methods aim to selectively separate the target compound from other co-occurring substances.

While specific detailed protocols for the isolation of this compound itself are not extensively detailed in the immediately available search results, the isolation of various compounds from Coriaria nepalensis generally involves a combination of extraction and chromatographic methods. Typical approaches in natural product isolation from plants include initial extraction using solvents of varying polarities, followed by purification steps utilizing chromatography. mdpi.combasicmedicalkey.com

For example, the root bark of Coriaria nepalensis has been subjected to extraction with ethanol, followed by successive partitioning with different solvents such as petroleum ether, ethyl acetate (B1210297), and n-butanol. mdpi.com The ethyl acetate extract, which often contains compounds of moderate polarity, is then frequently subjected to silica (B1680970) gel column chromatography. mdpi.com Elution is typically performed using gradients of solvent mixtures, such as petroleum ether/ethyl acetate or ethyl acetate/methanol, to separate compounds based on their differing affinities for the stationary and mobile phases. mdpi.com Repeated column chromatography and other techniques may be employed to achieve further purification of specific fractions containing the target compound. mdpi.com

Chromatography, in general, is a separation technique based on the differential distribution of components between a mobile phase and a stationary phase. basicmedicalkey.com Advanced chromatographic methods, such as column chromatography (CC), high-performance liquid chromatography (HPLC), and thin-layer chromatography (TLC), are standard tools in the isolation and purification of natural products. basicmedicalkey.comresearchgate.net Extraction chromatography, a technique combining aspects of liquid-liquid extraction and column chromatography, is also utilized for separating components from complex mixtures. triskem-international.comosti.govtriskem-international.com These techniques exploit differences in properties such as polarity, size, and charge to achieve separation. basicmedicalkey.com

Research on Coriaria nepalensis has employed techniques like 1D and 2D NMR spectroscopy for structure elucidation of isolated compounds, including this compound. researchgate.netccspublishing.org.cn High-resolution electrospray ionization mass spectrometry (HRESIMS) is also a common technique for determining the molecular formula of isolated compounds. mdpi.com

While a specific step-by-step isolation procedure solely for this compound was not located within the provided snippets, the general strategies applied to isolate other compounds from Coriaria nepalensis, involving solvent extraction followed by various forms of column chromatography and spectroscopic analysis, are indicative of the methods likely used for this compound.

Comprehensive Structural Elucidation Methodologies for Corialin B

Spectroscopic Techniques for Corialin B Structure Determination

Spectroscopic methods probe the interaction of electromagnetic radiation with the molecule, yielding data that can be interpreted to reveal structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D methods, high-field magnets, cryogenic probes)

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by examining the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon-13 (¹³C). libretexts.org Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for comprehensive structural elucidation. 1D NMR spectra, such as ¹H NMR and ¹³C NMR, provide information on the types of protons and carbons present and their chemical environments. libretexts.org The chemical shift of a nucleus is influenced by its electronic surroundings, while splitting patterns (multiplicity) in ¹H NMR reveal the number of neighboring protons. libretexts.org

Two-dimensional NMR techniques provide correlations between nuclei, which are vital for establishing connectivity and spatial relationships within the molecule. Common 2D NMR experiments used in structure determination include Correlation Spectroscopy (COSY), which shows correlations between coupled protons, and Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC), which correlate protons directly bonded to carbons. pageplace.de Heteronuclear Multiple Bond Correlation (HMBC) reveals correlations between protons and carbons separated by two or three bonds, helping to piece together the molecular skeleton. pageplace.de

High-field magnets are crucial for achieving high resolution and sensitivity in NMR experiments, allowing for the separation of closely spaced signals and the detection of nuclei present in low abundance. Cryogenic probes further enhance sensitivity by cooling the radiofrequency coils and preamplifiers to very low temperatures, significantly reducing thermal noise and improving the signal-to-noise ratio. nih.gov, bruker.com, researchgate.net This is particularly beneficial when working with small sample quantities or dilute solutions, which can be a limitation in natural product structure determination. numberanalytics.com

Mass Spectrometry (MS, Tandem MS, Ion Mobility Spectrometry)

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern. numberanalytics.com This technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). The molecular ion peak in the mass spectrum corresponds to the intact molecule, providing its molecular weight. numberanalytics.com

Tandem MS (MS/MS or MS²) involves the fragmentation of selected ions, providing structural information by analyzing the masses of the fragment ions. By inducing fragmentation and analyzing the resulting pieces, researchers can deduce the connectivity of atoms within the molecule. Different ionization techniques, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), are used depending on the nature of the compound. researchgate.net The fragmentation patterns observed in MS/MS can be characteristic of specific functional groups and structural motifs. researchgate.net, libretexts.org

Ion Mobility Spectrometry (IMS) can be coupled with MS to add another dimension of separation based on the shape and charge of the ions. This technique separates ions based on their drift time through a gas under an electric field, providing information about their collision cross-section. IMS can be particularly useful for separating isomers that have the same mass but different three-dimensional structures.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the vibrations of chemical bonds when exposed to infrared radiation. wisc.edu, savemyexams.com Different functional groups absorb IR radiation at characteristic frequencies, resulting in a unique spectrum. specac.com While IR spectroscopy alone is rarely sufficient for complete structure determination, it provides valuable complementary information about the presence or absence of key functional groups like hydroxyl, carbonyl, and carbon-carbon double or triple bonds. wisc.edu, specac.com The intensity and position of absorption bands in the IR spectrum can provide clues about the molecular environment of these functional groups. specac.com

X-ray Crystallography and Micro-Electron Diffraction (microED)

X-ray crystallography is a technique that can provide a definitive three-dimensional structure of a molecule at atomic resolution, provided that a suitable single crystal can be obtained. By diffracting X-rays off the electron cloud of the atoms in a crystal, a diffraction pattern is generated that can be mathematically transformed to produce an electron density map, from which the atomic positions can be determined. nih.gov

Micro-Electron Diffraction (microED) is a relatively newer technique that allows for the structure determination of very small crystals, including those that are too small for traditional X-ray crystallography. nih.gov, nih.gov, xtalpi.com, escholarship.org MicroED uses an electron beam in a transmission electron microscope (TEM) to obtain diffraction data from micro- and nanocrystals. nih.gov, escholarship.org, ucla.edu This technique is particularly valuable for compounds that are difficult to crystallize into larger forms. nih.gov, ucla.edu MicroED can provide high-resolution structural information from crystals that are orders of magnitude smaller than those required for X-ray crystallography. nih.gov, escholarship.org

Integrated Spectroscopic Approaches for Structural Confirmation

The structural elucidation of this compound, like many complex natural products, typically involves the integration of data from multiple spectroscopic techniques. nih.gov, nih.gov, tib-op.org, rsc.org, mdpi.com No single technique usually provides all the necessary information for a complete and unambiguous structure determination. By combining the molecular weight information from mass spectrometry, the functional group insights from IR spectroscopy, and the detailed connectivity and stereochemical information from 1D and 2D NMR experiments, researchers can build a comprehensive picture of the molecule's structure. nih.gov The consistency of data obtained from different methods serves to confirm the proposed structure. tib-op.org, mdpi.com For instance, the presence of a carbonyl group indicated by IR spectroscopy can be correlated with a specific carbon signal in the ¹³C NMR spectrum and characteristic fragmentation patterns in the mass spectrum.

Computational Approaches in this compound Structural Analysis

Computational methods play an increasingly important role in supporting the experimental determination of molecular structures. frontiersin.org, claisse.info, numberanalytics.com, researchgate.net, tu-dortmund.de These approaches can be used to predict spectroscopic parameters, such as NMR chemical shifts or vibrational frequencies, for proposed structures. wisc.edu Comparing these predicted values with experimental data can help validate or refute a potential structure. wisc.edu

Computational chemistry can also be used to explore different conformations of a molecule and calculate their relative energies, providing insights into the most likely three-dimensional structure in solution or in the solid state. researchgate.net Furthermore, computational methods can assist in the interpretation of complex spectroscopic data, such as disentangling overlapping signals in NMR spectra or predicting fragmentation pathways in mass spectrometry. researchgate.net Techniques like Density Functional Theory (DFT) are often employed for these calculations. rsc.org While not a standalone method for de novo structure determination, computational analysis is a valuable tool for confirming structural assignments and gaining deeper insights into the molecule's properties. researchgate.net

Density Functional Theory (DFT) Calculations for Spectroscopic Prediction

Density Functional Theory (DFT) calculations are a powerful quantum mechanical method used in structural elucidation to predict various spectroscopic parameters, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. This computational approach has become a widely used tool to aid in structural determination due to its increasing ease of use and reliability frontiersin.orgresearchgate.net. DFT can estimate NMR and CD spectra with high quality jst.go.jpresearchgate.net.

The application of DFT involves calculating the electronic structure of a proposed molecule to predict its spectroscopic properties. By comparing these predicted spectra with experimental data, chemists can validate or refute a proposed structure. This is particularly useful when dealing with complex or conformationally flexible molecules where experimental data alone may not be sufficient for unambiguous assignment nih.gov. DFT calculations can assist in verifying ring structures and the geometry of molecular side chains nih.gov.

While classical quantum mechanics simulations can be computationally intensive, especially for large or conformationally complex molecules, advancements in computing power have made DFT calculations more accessible frontiersin.orgresearchgate.net. Different DFT methods and basis sets can influence the accuracy of the simulation results, and selecting the appropriate level of theory is crucial for obtaining reliable predictions spectroscopyonline.com. DFT predictions have shown good agreement with experimental geometrical parameters and can be used to estimate properties like vibrational spectra spectroscopyonline.commdpi.com.

DFT is often integrated into workflows for structure revision and verification, sometimes in conjunction with Computer-Assisted Structure Elucidation (CASE) systems mdpi.comresearchgate.net. This combination can enhance the robustness of structure selection and expand the applicability for solving stereochemical problems mdpi.com.

Machine Learning-Based Structure Elucidation Techniques

Machine Learning (ML) has emerged as a significant tool for analyzing the structures of natural products by assisting in the interpretation of spectroscopic data, particularly from Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) rsc.orgresearchgate.net. ML algorithms can process complex spectral datasets to predict molecular structures or properties, thereby accelerating the elucidation process dypvp.edu.inijrpas.comnih.gov.

ML-assisted approaches in structure elucidation based on NMR can be broadly categorized into prediction and correlation frontiersin.org. In prediction, ML models are trained to forecast NMR chemical shifts, often aiming to achieve quantum-quality predictions at a lower computational cost than traditional quantum mechanics methods frontiersin.orgresearchgate.net. These models can be trained on large datasets of experimental or DFT-calculated NMR data researchgate.netnih.govcsic.es.

In the correlation category, ML facilitates the comparison between experimental and calculated data to determine the most probable structure among a set of candidates frontiersin.org. ML algorithms can identify patterns and relationships within spectral data, enabling the prediction of structural features or even the full molecular structure directly from spectra ijrpas.comnih.govchemrxiv.orgnih.govarxiv.org. Deep learning models, for instance, have been applied to predict molecular structures directly from NMR spectra, potentially reducing the time required for elucidation dypvp.edu.in.

ML techniques can also be used to predict the presence of key chemical substructures from spectral data nih.govarxiv.orgmichaelskinnider.com. Integrating ML with large compound databases like PubChem can further facilitate the rapid identification of natural products and aid in dereplication dypvp.edu.in. While ML models have shown effectiveness in identifying substructures and predicting structures from 1D NMR spectra, converting substructure information into a complete molecular structure remains a complex task nih.govarxiv.org.

The development of multitask ML frameworks aims to predict both the molecular structure and substructures from routine 1D NMR spectra, demonstrating the potential to significantly constrain the vast chemical search space nih.govarxiv.org.

Biosynthetic Pathway Elucidation and Genetic Basis of Corialin B Production

Identification and Characterization of Putative Biosynthetic Gene Clusters (BGCs) for Corialin B

Information regarding the identification and characterization of putative biosynthetic gene clusters for this compound is not available in the current scientific literature.

Enzymatic Steps and Intermediate Characterization in this compound Biosynthesis

Detailed enzymatic steps and the characterization of intermediates in the biosynthesis of this compound have not yet been elucidated or reported.

Genetic Engineering and Pathway Manipulation for Enhanced this compound Production or Diversification

There are no published studies on the genetic engineering or manipulation of the this compound biosynthetic pathway.

Chemical Synthesis and Analog Development of Corialin B

Total Synthesis Strategies for Corialin B and Related Coriolin-Type Compounds

The total synthesis of coriolin-type compounds, such as (-)-coriolin, has been a significant area of research in organic chemistry. These syntheses often involve the construction of the characteristic tricyclic skeleton and the introduction of specific oxygen functionalities.

One reported total synthesis of (-)-coriolin utilized a [3+2] cycloaddition reaction involving a 1-(methylthio)-2-siloxyallyl cationic species and vinylsulfides. nih.gov This approach successfully constructed the bicyclic core and allowed for the stereoselective formation of the A-ring through a second [3+2] cycloaddition. nih.gov The later stages of this synthesis focused on introducing oxygen functional groups to the triquinane skeleton, including the C7 hydroxyl group via epoxidation and the spiro epoxide moiety through a Darzens-type reaction. nih.gov

Another strategy for accessing the cis-anti-cis-configurated 5/5/5 skeleton found in coriolin (B1246448) involves a [5+2+1]/epoxidation/transannular radical cyclization sequence. researchgate.netpku.edu.cnchemrxiv.org This method allows for the construction of challenging 5/8 bicycles, which are then transformed into the tricyclic core. researchgate.netchemrxiv.org This strategy has been applied to the formal synthesis of (-)-coriolin. pku.edu.cnchemrxiv.org

Early work on the total synthesis of (±)-coriolin also explored various approaches, highlighting the challenges associated with constructing this complex framework. jst.go.jp

Retrosynthetic Analysis Approaches in this compound Synthesis

Retrosynthetic analysis is a crucial problem-solving technique in organic synthesis, involving the imaginary breakdown of a target molecule into simpler, readily available starting materials. ias.ac.inamazonaws.comnumberanalytics.com This process helps in devising a feasible synthetic route by working backward from the desired product. amazonaws.comnumberanalytics.com

In the context of this compound and related coriolin-type compounds, retrosynthetic analysis focuses on identifying key disconnections that simplify the complex tricyclic structure. For instance, in the synthesis of coriolin, a key intermediate is a tricyclic compound that has been utilized in multiple synthetic routes. pku.edu.cnchemrxiv.org Retrosynthetic analysis would involve identifying how to access this intermediate from simpler precursors, potentially through cycloaddition reactions or cyclization strategies. researchgate.netchemrxiv.org

Different retrosynthetic strategies can lead to the identification of various starting materials and synthetic pathways. ias.ac.in The choice of disconnection is guided by known and reliable reactions that can be applied in the forward synthetic direction. amazonaws.com

Exploration of Convergent and Divergent Synthesis Methodologies

While the provided search results primarily detail total synthesis efforts for coriolin-type compounds which often employ convergent strategies to assemble the complex core wikipedia.orgfiveable.menih.gov, explicit details on the application of convergent or divergent methodologies specifically for this compound synthesis are limited within the provided snippets. However, the synthesis of complex natural products like coriolin often benefits from convergent approaches where key cyclic or polycyclic fragments are constructed separately before being coupled. wikipedia.orgfiveable.me

Divergent synthesis is typically employed for generating libraries of related compounds from a common starting point, emphasizing skeletal or substitutional diversity. wikipedia.orgnih.govcam.ac.ukmdpi.com While the synthesis of analogs (discussed in the next section) relates to generating diverse structures, the application of a formal diversity-oriented synthesis strategy specifically for this compound analogs is a distinct approach.

Synthetic Modification and Derivative Generation of this compound

Chemical modification of natural products is a common strategy to explore their structure-activity relationships and potentially improve their properties, such as stability or biological activity.

Design and Synthesis of this compound Analogs

The synthesis of analogs of coriolin-type antibiotics, including derivatives of 5-ketocoriolin B, has been reported. nih.gov These modifications have involved changes at specific positions, such as C-8. nih.gov The design of these analogs is often driven by the desire to understand how structural changes influence biological activity and stability.

Research has shown that chemically modified derivatives of 5-ketocoriolin B can retain antitumor and antibacterial activity comparable to the parent compound and diketocoriolin B, which are known active members of the coriolin group antibiotics. nih.gov

Targeted Chemical Modifications for Stability Enhancement

Enhancing the stability of natural products is a crucial aspect of developing them into potential therapeutic agents. Chemical modifications can be strategically introduced to address potential lability in acidic or alkaline conditions.

Studies on chemically modified derivatives of 5-ketocoriolin B have demonstrated that these derivatives can exhibit improved stability in acidic or alkaline solutions compared to 5-ketocoriolin B and diketocoriolin B. nih.gov This suggests that targeted chemical modifications can be effective in enhancing the stability of coriolin-type compounds.

Diversity-Oriented Synthesis (DOS) for this compound Analogs and Libraries

Diversity-Oriented Synthesis (DOS) is a strategy focused on generating collections of small molecules with significant structural diversity from common starting materials through the use of complexity-generating reactions. wikipedia.orgnih.govcam.ac.ukmdpi.comfrontiersin.org The goal of DOS is to explore a wide range of chemical space to discover new molecules with novel biological functions. nih.govmdpi.com

While the search results highlight the principles and applications of DOS in generating diverse compound libraries, including those inspired by natural products nih.govmdpi.com, there is no specific information provided within the snippets detailing the application of DOS specifically for the synthesis of this compound analogs or libraries. However, given the complex scaffold of this compound, a DOS approach could potentially be employed to generate a library of analogs with variations in the side chains or oxidation patterns, allowing for a systematic exploration of the structural features important for its biological activities. This would involve designing a synthetic route that allows for the introduction of diversity at multiple points from a common intermediate related to the coriolin skeleton.

Investigating the Biological Activity Mechanisms of Corialin B in Preclinical Models

Molecular Target Identification and Validation for Corialin B

Identifying the specific molecular targets of a compound is fundamental to understanding its pharmacological effects. This process often involves profiling its interaction with various enzymes and receptors within biological systems. Preclinical studies employ a range of in vitro and in silico techniques to determine these interactions. iaea.orgfrontiersin.org

Enzyme Target Profiling (e.g., JAK, DUB, ROCK, PKC, Oxytocin Receptor, Gamma-secretase)

Enzyme target profiling aims to determine if a compound modulates the activity of specific enzymes known to be involved in disease pathways. While general methods for enzyme profiling exist, specific research detailing this compound's interaction with enzymes such as JAK, DUB, ROCK, PKC, Oxytocin Receptor, or Gamma-secretase were not prominently found in the provided search results. However, studies on other compounds, like Seselin, highlight the importance of targeting enzymes such as JAK2 in anti-inflammatory responses. biocrick.com Similarly, in silico studies on compounds like Riparin B demonstrate the use of computational methods to predict potential enzyme inhibition, such as acetylcholinesterase, suggesting the applicability of such approaches in profiling this compound. biorxiv.org

Receptor Interaction Analysis

Receptor interaction analysis investigates how a compound binds to or modulates the activity of cellular receptors, particularly G protein-coupled receptors (GPCRs), which are significant drug targets. biorxiv.orgresearchgate.net Techniques such as BRET (Bioluminescence Resonance Energy Transfer) and NanoBiT-based assays are utilized in cell-based systems to measure ligand-induced receptor-arrestin interactions, providing insights into receptor activation and desensitization. biorxiv.orgnih.gov These methods can be applied to screen compounds and study their effects on a wide variety of GPCRs. nih.gov While the search results discuss these methods and the importance of receptor interactions in cellular signaling, specific data on this compound's direct interaction analysis with receptors were not detailed.

Cellular Pathway Modulation by this compound

Understanding how this compound affects intracellular signaling pathways provides crucial insights into its biological activities observed in preclinical models. This involves examining its influence on processes such as apoptosis, inflammation, and antimicrobial action.

Apoptosis Induction Mechanisms (e.g., Mitochondrial and PI3K/Akt Pathways, Caspase Activation, BCL-2/BCL-xL Modulation, p53 Activation)

Apoptosis, or programmed cell death, is a key mechanism in various biological processes, and its modulation is a target for many therapeutic agents, particularly in cancer. actaorthop.orgaging-us.com The intrinsic apoptotic pathway is closely regulated by the BCL-2 family of proteins, which control mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors like cytochrome c. actaorthop.orgaging-us.commdpi.com The balance between anti-apoptotic proteins (e.g., BCL-2, BCL-xL) and pro-apoptotic proteins (e.g., Bax, Bak) is critical in determining cell fate. actaorthop.orgaging-us.commdpi.com The tumor suppressor protein p53 also plays a significant role in inducing apoptosis, both through transcriptional activation of pro-apoptotic genes and direct interaction with mitochondrial proteins like BCL-2 and BCL-xL. actaorthop.orgaging-us.com Activation of caspases, a family of proteases, is a hallmark of apoptosis execution. actaorthop.orgoncotarget.com While the provided search results discuss these general mechanisms of apoptosis induction and the roles of proteins like BCL-2, BCL-xL, Bax, caspases, and p53, specific findings on how this compound modulates these pathways were not explicitly available. Studies on other compounds, however, illustrate how agents can induce apoptosis by upregulating Bax, downregulating BCL-2 and BCL-xL, and activating caspases. mdpi.comresearchgate.net

Anti-Inflammatory Signaling Pathways (e.g., NF-κB, AMPK, MAPK Inhibition)

Inflammation is a complex biological response implicated in numerous diseases. Modulating inflammatory signaling pathways is a common therapeutic strategy. Key pathways involved in regulating inflammation include NF-κB, MAPK (ERK, JNK, and p38), and AMPK. nih.govmdpi.complos.orgaging-us.commdpi.com The NF-κB pathway is a critical regulator of pro-inflammatory gene expression. nih.govplos.orgmdpi.com MAPK pathways also play a significant role in transmitting inflammatory signals and activating transcription factors like NF-κB. nih.govplos.orgmdpi.com AMPK is known to have inhibitory effects on inflammatory pathways such as JAK-STAT and NF-κB. mdpi.com Inhibition of these pathways can lead to a reduction in the production of pro-inflammatory cytokines. nih.govaging-us.commdpi.com While the search results detail the involvement of these pathways in inflammation and how certain compounds can exert anti-inflammatory effects by inhibiting NF-κB and MAPK or upregulating AMPK, specific data demonstrating this compound's direct modulation of these pathways were not found. For example, Corilagin has been shown to inhibit inflammation through the TLR4-NF-κB/MAPK pathway. nih.gov Matairesinol exerts anti-inflammatory effects by repressing MAPK and NF-κB pathways through upregulating AMPK. aging-us.com Protopine also shows anti-inflammatory effects by regulating MAPK and NF-κB signaling. mdpi.com

Antimicrobial Action Mechanisms (e.g., RNA Polymerase Inhibition, Membrane Integrity)

Modulation of Other Key Cellular Processes (e.g., Reactive Oxygen Species Generation, Autophagy)

In Vitro Efficacy Studies of this compound in Cell-Based Models

Cell-based assays are fundamental tools in the initial assessment of a compound's biological effects and potential efficacy. These in vitro studies provide insights into cellular responses to treatment, including viability, proliferation, and the induction of cell death pathways.

Cell-Based Assays and High-Throughput Screening Systems

While the use of cell-based assays, such as the MTT method for assessing cytotoxicity, is a common practice in evaluating the biological activity of isolated compounds, specific detailed findings regarding the application of high-throughput screening systems or a broad panel of cell-based assays specifically for this compound were not extensively detailed in the search results. General descriptions of cell line models used in drug discovery, including cancer cell lines, highlight their utility in pharmacogenomic studies and evaluating drug response.

Evaluation in Specific In Vitro Disease Models

Limited information was available in the search results regarding the evaluation of this compound in specific in vitro disease models. One source mentioned the investigation of cytotoxic activity of compounds isolated from Odontoglossum Harvengtense, including this compound, against human tumor and normal cells using the MTT method. However, detailed data on the efficacy of this compound across a range of specific in vitro disease models was not provided within the scope of the search. The application of various cell lines to model different diseases and assess compound efficacy is a standard approach in preclinical research.

In Vivo Efficacy Studies of this compound in Animal Models (Preclinical Investigations)

Preclinical in vivo studies using animal models are crucial for evaluating the efficacy of a compound in a complex biological system and assessing its potential for therapeutic application.

Establishment of Relevant Animal Models for Efficacy Assessment

The establishment of relevant animal models is a critical step in preclinical efficacy assessment. These models are designed to mimic aspects of human diseases, allowing researchers to study disease progression and evaluate the effects of potential therapeutic agents in a living organism. While the importance of various animal species, including rodents, in preclinical efficacy testing is well-recognized, specific details on the establishment or use of particular animal models specifically for evaluating the efficacy of this compound were not found in the provided search results.

Future Directions and Research Prospects for Corialin B

Exploration of Emerging Methodologies in Natural Product Research Applied to Corialin B

The study of natural products like this compound can significantly benefit from the application of emerging methodologies in natural product research. These methodologies aim to enhance the efficiency of discovery, isolation, structural characterization, and understanding of biological activities.

Advanced isolation techniques, such as hyphenated chromatographic methods (e.g., LC-MS, GC-MS) and countercurrent chromatography, could be employed to improve the isolation yield and purity of this compound from its natural sources, potentially Botrytis caroliniana researchgate.net or other organisms. These techniques allow for more rapid and efficient separation of complex mixtures found in natural extracts.

Structural elucidation can be further refined using advanced spectroscopic methods, including high-field NMR and high-resolution mass spectrometry, potentially coupled with computational methods for structure prediction and verification. nih.gov The application of computational tools, such as in silico dereplication, can also aid in the early identification of known compounds in extracts, allowing researchers to focus on the discovery of novel related structures.

Synthetic biology and biocatalysis represent emerging fields that could be applied to this compound. If the biosynthetic pathway of this compound is elucidated, these techniques could potentially be used to engineer host organisms for enhanced production of this compound or its analogs. nih.govresearchgate.net Furthermore, synthetic methodologies, including innovative chemical transformations and total synthesis, could provide alternative routes to access this compound and its derivatives, overcoming potential limitations in natural supply and enabling the generation of structural analogs for further study. researchgate.netnih.gov

Detailed research findings in natural product research often involve the application of these methodologies. For instance, studies on other natural compounds highlight the use of LC-HRMS and LC-SPE-NMR for dereplication and structural characterization at the nanomole scale. nih.gov Similarly, synthetic strategies employing radical cascade processes or organometallic chemistry are being developed for the efficient synthesis of complex natural products and their analogs. researchgate.netnih.gov Applying such detailed approaches to this compound could yield significant insights into its chemistry and potential.

Potential for Novel Therapeutic Scaffolds based on this compound Structure

The chemical structure of natural products frequently serves as a foundation for the design and synthesis of novel therapeutic agents. nih.govnih.gov this compound, as a coumarin (B35378) derivative, possesses a core structure that has been explored in the development of various bioactive compounds. The potential for this compound to serve as a therapeutic scaffold lies in its unique structural features, which can be modified to generate libraries of analogs with potentially altered or improved biological activities.

Structure-activity relationship (SAR) studies are crucial in this process. By systematically modifying different parts of the this compound molecule and evaluating the resulting compounds for biological activity, researchers can identify key structural determinants responsible for specific effects. nih.gov This knowledge can then guide the rational design of novel compounds with enhanced potency, selectivity, and pharmacokinetic properties. Research on other compound classes, such as phenolic acid derivatives and quinazolines, demonstrates how SAR studies can reveal the impact of subtle structural variations on biological outcomes, including growth inhibition and enzymatic activity. nih.gov

While specific therapeutic applications for this compound are not detailed in the provided search results, the potential exists to explore its interactions with various biological targets based on its structural class and any observed preliminary activities. The coumarin scaffold, for instance, is found in compounds with diverse biological properties. Future research could involve in vitro and in vivo screening of this compound and its analogs against a range of biological targets to identify potential therapeutic areas. The insights gained from SAR studies would be instrumental in optimizing the structure for desired biological effects, leading to the development of novel therapeutic scaffolds derived from this compound.

Interdisciplinary Research Needs and Collaborative Opportunities

Maximizing the research potential of this compound necessitates a strongly interdisciplinary approach, bringing together expertise from various scientific disciplines. Collaboration among chemists, biologists, pharmacologists, and computational scientists is essential for a comprehensive understanding of this natural product.

Chemists play a vital role in the isolation, purification, structural characterization, and synthesis of this compound and its analogs. nih.govresearchgate.netnih.gov Their expertise is needed to overcome challenges related to supply and to create novel compounds for SAR studies.

Biologists and pharmacologists are crucial for evaluating the biological activities of this compound and its derivatives. researchgate.net This includes conducting various bioassays, elucidating mechanisms of action, and assessing potential therapeutic effects.

Computational scientists contribute through in silico modeling, which can assist in predicting physical and chemical properties, analyzing SAR data, and guiding the design of new analogs. nih.gov Cheminformatics tools can also be used to explore chemical space around the this compound scaffold and identify potential targets.

Q & A

Q. Q. How can researchers enhance the reproducibility of this compound’s in vivo pharmacokinetic studies?

- Methodological Answer : Adhere to ARRIVE guidelines for animal studies: specify strain, age, sex, and housing conditions. Use pharmacokinetic modeling (e.g., non-compartmental analysis) to calculate AUC, Cmax, and t1/2. Include plasma concentration-time curves with error bars and individual animal data in supplementary tables. Publish HPLC methods for compound quantification, including column specifications and mobile phase gradients (#).

Q. What are best practices for visualizing this compound’s structural-activity relationships (SAR)?

- Methodological Answer : Generate heatmaps or radar charts to compare substituent effects on potency, solubility, and selectivity. Use PyMOL or ChimeraX for 3D binding pose visualization aligned with experimental data (e.g., crystallography). In figures, annotate key pharmacophores and include colorblind-friendly palettes. Provide raw SAR data in machine-readable formats (CSV/JSON) (#).

Ethical and Reporting Standards

Q. How should researchers address potential biases in this compound’s preclinical efficacy data?

- Methodological Answer : Implement blinding during data collection and analysis. Use independent replication labs for critical assays. Disclose funding sources and conflicts of interest. For in vivo studies, randomize treatment groups and calculate sample sizes a priori using G*Power. Report negative results in supplementary materials to avoid publication bias (#).

Q. What metadata standards are essential for sharing this compound’s crystallography data?

- Methodological Answer : Deposit .cif files in the Cambridge Structural Database (CSD) or Protein Data Bank (PDB), including refinement parameters (R-factor, resolution) and temperature factors. Annotate crystal packing diagrams, hydrogen-bonding networks, and disorder regions. For machine learning applications, add SMILES strings and descriptors (e.g., logP, topological polar surface area) (#).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.